1-[3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
1-[3-(3-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative characterized by a dihydro-1H-pyrazole core substituted with a 3-methoxyphenyl group at position 3, a phenyl group at position 5, and an acetyl moiety at position 1. Pyrazolines are renowned for their diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties .
Properties
IUPAC Name |
1-[5-(3-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)20-18(14-7-4-3-5-8-14)12-17(19-20)15-9-6-10-16(11-15)22-2/h3-11,18H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPXZNPRRJSJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, resulting in high yields (78-92%) and characterized by various spectroscopic techniques such as HR-MS, FT-IR, 1H NMR, and 13C NMR . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
1-[3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert it into different pyrazoline derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of diverse substituted pyrazolines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(3-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of NADPH oxidase, reducing the generation of free radicals and protecting cells from oxidative stress . This mechanism is particularly relevant in its potential therapeutic applications for conditions involving oxidative damage.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
Pyrazoline derivatives with varying substituents on the phenyl rings have been synthesized and studied. Key structural differences and their implications are summarized below:
Key Observations:
- Substituent Position and Activity: Para-substituted halogens (Cl, F) improve antimicrobial activity due to increased electronegativity and steric effects .
- Fluorine’s electron-withdrawing nature stabilizes charge transfer in HOMO-LUMO transitions .
Computational and Spectroscopic Insights
- HOMO-LUMO Analysis : Fluorinated derivatives exhibit lower energy gaps (4.1–4.5 eV), correlating with higher reactivity in charge-transfer interactions . Methoxy substitution may raise the HOMO energy, increasing nucleophilicity.
- Molecular Docking : Para-substituted pyrazolines show stronger binding to acetylcholinesterase (AChE) via halogen-π interactions. The meta-OCH₃ group in the target compound may adopt alternative binding poses due to steric effects .
Biological Activity
1-[3-(3-Methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 284.37 g/mol. Its structure features a pyrazole ring, which is known for contributing to various biological activities.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of pyrazole derivatives. For instance, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacteria | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The compound showed a MIC value of 15 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties comparable to standard antibiotics .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It was tested against several fungal strains with promising results.
Table 2: Antifungal Activity of this compound
| Fungi | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Candida albicans | 30 |
| Aspergillus niger | 35 |
The MIC values suggest that the compound can inhibit the growth of common pathogenic fungi effectively .
Anticancer Activity
The potential anticancer effects of pyrazole derivatives have been explored in various studies. The compound was subjected to cytotoxicity assays against different cancer cell lines.
Table 3: Cytotoxicity Results of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical cancer) | 12 |
| MCF7 (Breast cancer) | 15 |
| A549 (Lung cancer) | 18 |
The IC50 values indicate that the compound exhibits significant cytotoxic effects on cancer cells, particularly on HeLa cells .
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways crucial for bacterial growth and cancer cell proliferation. The presence of the methoxy group enhances its lipophilicity, facilitating better membrane penetration and interaction with target sites within microbial and cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Study on Antibacterial Efficacy : A study demonstrated that derivatives similar to our compound showed a significant reduction in bacterial load in infected animal models when administered at therapeutic doses.
- Anticancer Research : Another research focused on the anticancer properties where treated tumor-bearing mice exhibited reduced tumor size and increased survival rates compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
